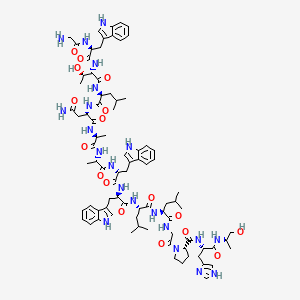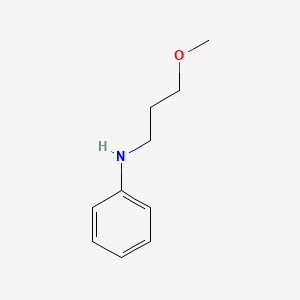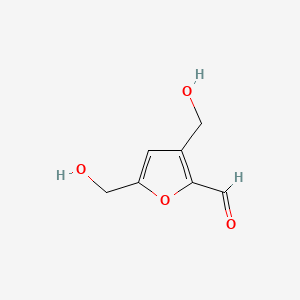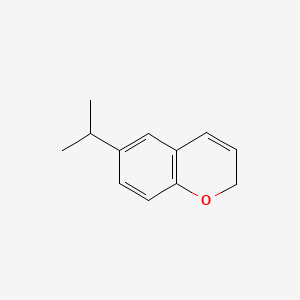
SAFFRON POWDER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saffron is a spice derived from the stigma and styles — called threads — within the flower of the Crocus sativus, a cousin of the lily . It’s known for its strong fragrance, distinctive color, and potential health benefits . Saffron is very expensive due to the difficulty of harvesting it . The threads are either used whole or ground into a fine saffron powder . Saffron powder is ready to use and blend into your recipes without the need for activation, unlike saffron threads which require soaking .
Synthesis Analysis
Saffron owes its sensory and functional properties mainly to the presence of its carotenoid derivatives, synthesized throughout flowering but also during the whole production process . These compounds include crocin, crocetin, picrocrocin, and safranal, which are the secondary or bioactive metabolites .Molecular Structure Analysis
The pharmacological properties of saffron components, like safranal, crocin, and crocetin, are due to their chemical structure . The most important pharmaco-active properties of saffron were reported in studies based on in-vitro experiments .Chemical Reactions Analysis
Saffron contains several compounds that make it a medicinally important substance . Recent phytochemistry and pharmacological experiments have indicated that crocin and safranal, the major active ingredients of saffron, exert important actions, such as antioxidant, anti-tumor, anti-diabetic, anti-inflammatory, and anti-atherosclerotic .Physical And Chemical Properties Analysis
Saffron is a unique spice obtained by drying stigmas of saffron flowers (Crocus sativus L.) . Due to its high price, economically motivated adulteration occurs relatively often . The presented study aimed to develop an effective strategy for the detection of the following potential botanical adulterants used for a saffron substitution or dilution .Safety And Hazards
将来の方向性
Saffron powder is ready to use and blend into your recipes without the need for activation, unlike saffron threads which require soaking . Both forms impart that iconic golden hue and unparalleled flavor, but only genuine saffron hits the mark in aroma and taste . This blog unveils the secrets of using, storing, and sourcing this luxurious spice, ensuring you get the authentic flavor in every dish .
特性
CAS番号 |
1401-20-3 |
|---|---|
製品名 |
SAFFRON POWDER |
分子式 |
C43H44O24 |
分子量 |
944.801 |
IUPAC名 |
(6Z)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione |
InChI |
InChI=1S/C43H44O24/c44-14-24-30(52)32(54)34(56)40(64-24)66-42(62)36(58)20(28(50)26(38(42)60)22(48)11-5-16-1-7-18(46)8-2-16)13-21-29(51)27(23(49)12-6-17-3-9-19(47)10-4-17)39(61)43(63,37(21)59)67-41-35(57)33(55)31(53)25(15-45)65-41/h1-12,20,24-25,30-35,40-41,44-49,51-57,62-63H,13-15H2/b11-5+,12-6+,26-22-,27-23+/t20?,24-,25-,30-,31-,32+,33+,34-,35-,40+,41+,42?,43?/m1/s1 |
InChIキー |
NSGCLTHKBMQHCS-JZMHVEKSSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=C2C(=O)C(C(=O)C(C2=O)(O)OC3C(C(C(C(O3)CO)O)O)O)CC4=C(C(=C(C=CC5=CC=C(C=C5)O)O)C(=O)C(C4=O)(O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)




![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)